(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Catalog No.
S875265
CAS No.
1217465-10-5
M.F
C14H17NO5
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic ...

CAS Number

1217465-10-5

Product Name

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

IUPAC Name

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C14H17NO5/c1-4-10-7-5-6-8(2)11(10)15(9(3)13(17)18)12(16)14(19)20/h5-7,9H,4H2,1-3H3,(H,17,18)(H,19,20)/t9-/m0/s1

InChI Key

IMFSUYMDPTXKCC-VIFPVBQESA-N

SMILES

CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C

Isomeric SMILES

CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)C(=O)O)C

Asymmetric Catalysis in Agrochemical Production

Enzyme-Catalyzed Kinetic Resolution

Biocatalysis for Herbicide Precursor Production

Pharmaceutical Chiral Amine Synthesis

Environmental Biodegradation of Herbicides

Soil Pollutant Adsorption Studies

Enzyme-Catalyzed Reactions in Pharmaceutical Engineering

Immobilized Biocatalysts for Industrial Applications

Scientific Field: Industrial Biotechnology

Application Summary: This compound is involved in the development of immobilized biocatalysts for industrial applications, including the production of biofuels and natural gas conversion .

Experimental Methods: The study focuses on enzyme immobilization techniques and their impact on process efficiency, stability, and functionality.

Results: The review discusses the successful deployment of biocatalysis and how enzyme immobilization can improve industrial processes .

Weed Control in Agricultural Systems

Scientific Field: Agricultural Science

Application Summary: The compound’s derivatives are studied for their effectiveness in weed control within various tillage systems .

Experimental Methods: Research involves comparing the herbicidal effectiveness of the compound’s derivatives in reduced-tillage and no-tillage systems.

Results: The studies provide insights into the influence of herbicide formulation on weed control efficiency in different agricultural practices .

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid is a chiral compound characterized by its specific stereochemistry and functional groups. This compound features an amino acid backbone with a propanoic acid side chain, along with an oxaloanilino moiety that contributes to its unique properties. The presence of both an amino group and a carboxylic acid allows for potential interactions with biological systems, making it of interest in medicinal chemistry.

CGA-357704 is not directly involved in any known biological processes. As a transformation product of a herbicide, its primary environmental impact is related to its persistence and potential effects on soil ecosystems [].

  • Oxalic Acid: The oxalo group can potentially decompose to release oxalic acid, which is toxic to humans and animals at high concentrations [].
  • Environmental Impact: The persistence of CGA-357704 in soil might affect soil microbial communities and potentially impact plant growth [].

The chemical reactivity of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid can be understood through several key types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to engage in acid-base reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in various biochemical pathways.
  • Amide Formation: The amino group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Oxidation-Reduction Reactions: The compound may undergo oxidation or reduction under specific conditions, influencing its biological activity.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance the rate of these transformations

The biological activity of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has been predicted through computational methods that analyze structure-activity relationships. Such predictions indicate potential therapeutic applications, particularly in areas such as:

  • Anticancer Activity: Compounds with similar structures have shown promise in inhibiting tumor growth and proliferation.
  • Anti-inflammatory Effects: The compound may exhibit properties that reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties: It could potentially scavenge free radicals, providing protective effects against oxidative stress .

Several methods can be employed to synthesize (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid:

  • Starting Materials: Synthesis typically begins with commercially available amino acids or derivatives.
  • Reagents: Common reagents include coupling agents for amide formation and protecting groups for selective reactions.
  • Multi-step Synthesis: A multi-step synthetic route may involve:
    • Formation of the oxaloanilino moiety through condensation reactions.
    • Coupling this intermediate with the propanoic acid derivative.
    • Purification techniques such as recrystallization or chromatography to isolate the final product.

The synthesis requires careful control of reaction conditions to ensure the desired stereochemistry is achieved .

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has potential applications in various fields:

  • Pharmaceutical Development: Its predicted biological activities make it a candidate for drug development targeting cancer and inflammatory diseases.
  • Biochemical Research: It can be used as a probe in studies investigating metabolic pathways or enzyme interactions.
  • Nutraceuticals: Given its potential health benefits, it may find use in dietary supplements aimed at improving health outcomes .

Interaction studies involving (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid focus on its binding affinity and efficacy against various biological targets:

  • Enzyme Inhibition Studies: Assessing how well the compound inhibits specific enzymes involved in disease pathways.
  • Receptor Binding Assays: Investigating its interaction with cellular receptors to understand its mechanism of action.
  • Toxicity Assessments: Evaluating potential cytotoxic effects on normal versus cancerous cells to determine therapeutic windows .

Several compounds share structural features with (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesBiological ActivityUniqueness
1. N-Acetyl-L-cysteineContains thiol groupAntioxidantKnown for mucolytic properties
2. L-TyrosineAromatic amino acidPrecursor for neurotransmittersInvolved in melanin production
3. 5-HydroxytryptophanIndole derivativePrecursor for serotoninUsed in mood regulation
4. L-LeucineBranched-chain amino acidMuscle protein synthesisEssential amino acid

The uniqueness of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid lies in its specific oxaloanilino group, which may confer distinct biological activities not found in the other compounds listed .

XLogP3

2.4

Wikipedia

N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-16

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